4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a butanoic acid moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of biochemical pathways and processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exerts its effects depends on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid: This compound is unique due to its specific combination of functional groups and structural features.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents may have different properties and applications.
Butanoic Acid Derivatives: Compounds with the butanoic acid moiety but different ring structures or substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines elements of thiazole chemistry with the functional versatility of butanoic acid derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O5S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O5S2/c1-10-2-4-11(5-3-10)18-12-8-25(22,23)9-13(12)24-16(18)17-14(19)6-7-15(20)21/h2-5,12-13H,6-9H2,1H3,(H,20,21) |
InChI Key |
DQKWHGDPAYCWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O |
Origin of Product |
United States |
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